Cas no 632320-66-2 (1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione structure
632320-66-2 structure
Product Name:1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
CAS No:632320-66-2
MF:C22H15ClN2O3S
MW:422.884103059769
CID:6537002
Update Time:2025-07-22

1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
    • 1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
    • [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 1-(4-chlorophenyl)-1,2-dihydro-6,7-dimethyl-2-(2-thiazolyl)-
    • Inchi: 1S/C22H15ClN2O3S/c1-11-9-15-16(10-12(11)2)28-20-17(19(15)26)18(13-3-5-14(23)6-4-13)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3
    • InChI Key: SQKWYUFZHFLGQQ-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CS2)C(C2=CC=C(Cl)C=C2)C2C(=O)C3=CC(C)=C(C)C=C3OC=2C1=O

1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>

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Additional information on 1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

Introduction to 1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No. 632320-66-2) and Its Emerging Applications in Chemical Biology

The compound 1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione, identified by its CAS number 632320-66-2, represents a novel heterocyclic molecule with significant potential in the field of chemical biology. This compound belongs to a structurally complex class of chromeno[2,3-c]pyrroles, which have garnered considerable attention due to their unique pharmacophoric properties and biological activities. The presence of multiple pharmacologically relevant moieties—such as the 4-chlorophenyl group, 6,7-dimethyl substituents, and the 1,3-thiazol-2-yl moiety—enhances its versatility and makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its incorporation into various biochemical and pharmacological studies. The chromeno[2,3-c]pyrrole scaffold itself is known for its ability to interact with multiple biological targets, including enzymes and receptors involved in critical cellular pathways. The 4-chlorophenyl group introduces a hydrophobic pocket that can engage with lipophilic binding sites, while the 6,7-dimethyl substituents contribute to steric stabilization and tunable electronic properties. The 1,3-thiazol-2-yl moiety further enriches the molecular framework by providing a sulfur-rich environment that can participate in hydrogen bonding or metal coordination interactions.

In the realm of chemical biology, this compound has been investigated for its potential role in modulating key signaling pathways associated with inflammation, cancer progression, and neurodegenerative disorders. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. Additionally, its chromeno[2,3-c]pyrrole core has shown promise in interacting with DNA intercalation sites or minor groove binders, raising interest in its potential as an anticancer agent.

The 632320-66-2 identifier ensures unambiguous recognition within scientific literature and patent databases. This specificity is crucial for researchers aiming to replicate experiments or build upon existing work involving this molecule. The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic system.

One of the most compelling aspects of this compound is its ability to serve as a scaffold for structure-based drug design. By leveraging computational chemistry tools like molecular docking simulations, researchers can predict how this molecule might bind to target proteins. For instance, the interaction between the 4-chlorophenyl group and aromatic residues in protein binding pockets has been computationally analyzed to optimize its binding affinity. Similarly, the flexibility provided by the 1H-indazol-5(4H)-one moiety allows for conformational adjustments that enhance receptor engagement.

Recent publications highlight its application in developing novel therapeutics for neurological disorders. The chromeno[2,3-c]pyrrole scaffold has been linked to modulating neurotransmitter release or receptor activity in synaptic clefts. Specifically, derivatives of this compound have shown potential in attenuating oxidative stress-induced neuronal damage—a hallmark of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The presence of the thiazole ring further contributes to redox-active properties that could be exploited for neuroprotective interventions.

The pharmaceutical industry has taken notice of this compound’s potential due to its multifaceted structural features. Companies specializing in heterocyclic chemistry are exploring analogs of 1-(4-chlorophenyl)-6,7-dimethyl-2-(1H-indazol-5(4H)-yl)-1H-indolo[5′₁₀′₁]-chromeno[5₁0]-pyrrole, which share similar scaffolds but incorporate different substituents for improved pharmacokinetic profiles. Such derivatives aim to enhance solubility while maintaining biological activity—a critical balance in drug development.

In conclusion,CAS No 632320-66-2 refers to a sophisticated heterocyclic molecule with broad therapeutic implications across multiple disease areas. Its unique structural composition—including the 4-chlorophenyl, 6-methyl, and thiazolium-derived moieties—makes it an attractive candidate for medicinal chemists seeking novel bioactive molecules. As research progresses,this compound will likely continue to feature prominently in academic investigations and industrial drug discovery pipelines, offering hope for innovative therapeutic solutions.

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